N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a 2,4-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with 2,4-difluorobenzoyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
- 2,4-difluorophenyl isocyanate
Uniqueness
N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both the 2,4-difluorophenyl group and the methoxy group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or selectivity, depending on the specific context.
Biological Activity
Overview
N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole ring substituted with a 2,4-difluorophenyl group and a methoxy group, imparts significant biological activity, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminothiophenol with 2,4-difluorobenzoyl chloride in the presence of a base. The resulting intermediate undergoes methylation to yield the final product. The reaction conditions often include:
- Solvents : Anhydrous solvents
- Temperature : Controlled temperatures to enhance yield and purity
This synthetic route can be scaled for industrial production using continuous flow reactors and environmentally friendly solvents to adhere to green chemistry principles .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various enzymes involved in cancer cell proliferation. The compound may modulate signaling pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.
Key Mechanisms:
- Enzyme Inhibition : It binds to and inhibits enzymes critical for tumor growth.
- Induction of Apoptosis : Promotes apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Disrupts the normal progression of the cell cycle, particularly at the G0-G1 phase .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:
Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.12 |
A549 (Lung Cancer) | 1.50 | Cisplatin | 1.00 |
H1299 (Lung Cancer) | 2.41 | Paclitaxel | 0.50 |
These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents .
Case Studies
-
Study on MCF-7 Cell Line :
- In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers.
- Flow cytometry analysis revealed a significant arrest in the G0-G1 phase of the cell cycle.
- In Vivo Studies :
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c1-19-9-3-5-13-12(7-9)18-14(20-13)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZAJRFCAHRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.